![molecular formula C8H9F3O2 B2826910 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid CAS No. 1886967-65-2](/img/structure/B2826910.png)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid” is a chemical compound with the CAS Number: 1886967-65-2 . It has a molecular weight of 194.15 .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7F3O2 . Its average mass is 180.124 Da and its monoisotopic mass is 180.039810 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 194.2±35.0 °C at 760 mmHg . The vapour pressure is 0.2±0.8 mmHg at 25°C . The enthalpy of vaporization is 47.4±6.0 kJ/mol . The flash point is 71.3±25.9 °C . The index of refraction is 1.520 . The molar refractivity is 31.8±0.3 cm3 . The polar surface area is 37 Å2 . The polarizability is 12.6±0.5 10-24 cm3 . The surface tension is 58.9±3.0 dyne/cm . The molar volume is 104.6±3.0 cm3 .Aplicaciones Científicas De Investigación
Industrial and Laboratory Use
Trifluoroacetic acid (TFAA), structurally similar to acetic acid, is prominently used in industrial settings and laboratories. Although concerns have been raised about its potential toxicity, mirroring that of hydrofluoric acid (HF), case studies suggest that TFAA may not exhibit similar levels of systemic toxicity. This is an important distinction for emergency physicians, especially considering occupational exposures (Sun & Corbett, 2017).
Metabolic Pathway Analysis
Understanding the metabolic pathways of various compounds, including n-hexane, cyclohexane, and their isomers, is critical in toxicological assessments. Identifying specific urinary metabolites helps elucidate the metabolic processes in humans and can guide therapeutic interventions and safety measures (Perbellini, Brugnone, & Pavan, 1980).
Medical and Pharmacological Research
Compounds structurally similar or related to 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid, such as Triflusal, are studied for their potential medical applications. Triflusal, a platelet-antiaggregant drug that selectively inhibits thromboxane synthesis, has shown promise in reducing microalbuminuria and improving renal hemodynamics in diabetic patients (Esmatjes et al., 1990).
Environmental Health Research
Research into the impact of polyfluoroalkyl compounds (PFCs) on human health and the environment is crucial. Studies have measured the concentrations of various PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), in human serum to understand exposure levels, demographic differences, and potential health impacts (Calafat et al., 2007).
Breath Analysis for Disease Biomarkers
The analysis of volatile organic compounds (VOCs) in exhaled breath provides insights into various diseases, including inflammatory bowel disease (IBD). Identifying specific VOCs, such as carboxylic acids, and their concentrations can potentially serve as non-invasive biomarkers for disease diagnosis and monitoring (Dryahina et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-(Trifluoromethyl)bicyclo[11This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The exact mode of action of 3-(Trifluoromethyl)bicyclo[11It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Pharmacokinetics
The pharmacokinetic properties of 3-(Trifluoromethyl)bicyclo[11The presence of a trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Trifluoromethyl)bicyclo[11Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7-2-6(3-7,4-7)1-5(12)13/h1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENETPOWWTEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
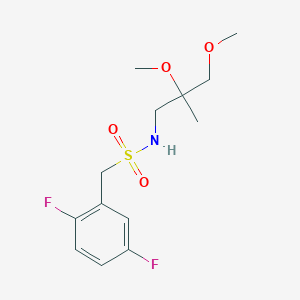
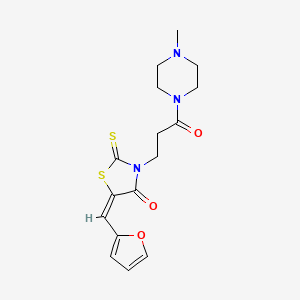

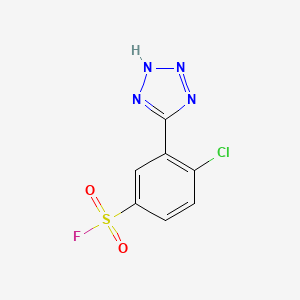
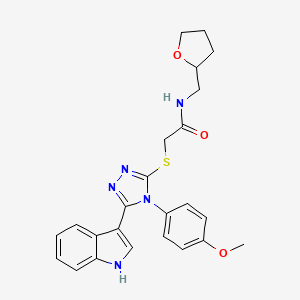
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2826833.png)

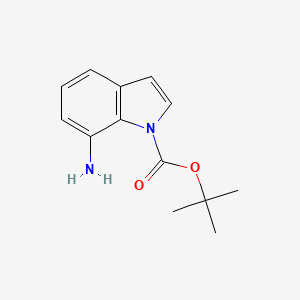
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)
![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)
![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2826846.png)
![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)
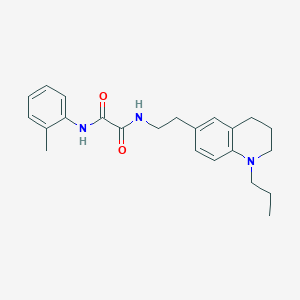
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)
